

# LDN-211904 versus dasatinib for Eph kinase inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LDN-211904**

Cat. No.: **B3026973**

[Get Quote](#)

A Comparative Guide to Eph Kinase Inhibition: **LDN-211904** vs. Dasatinib

## Introduction

Erythropoietin-producing hepatocellular (Eph) receptors constitute the largest family of receptor tyrosine kinases (RTKs) and, along with their ephrin ligands, are crucial mediators of cell-cell communication.<sup>[1][2]</sup> This signaling system is integral to a vast array of physiological processes, including embryonic development, axon guidance, tissue patterning, and angiogenesis.<sup>[3][4]</sup> Dysregulation of Eph/ephrin signaling is frequently implicated in pathological conditions, most notably in cancer, where it can influence tumor growth, invasion, and metastasis.<sup>[5]</sup>

Given their role in disease, Eph kinases have emerged as promising therapeutic targets. Small molecule inhibitors are invaluable tools for dissecting Eph kinase function and for potential clinical applications. This guide provides a detailed comparison of two widely used but distinct Eph kinase inhibitors: **LDN-211904**, a selective EphB3 inhibitor, and dasatinib, a multi-targeted kinase inhibitor with potent activity against Eph receptors.<sup>[6][7][8]</sup>

## Quantitative Data Comparison: Potency and Selectivity

The inhibitory activity of **LDN-211904** and dasatinib has been characterized against various Eph kinases and broader kinase panels. The half-maximal inhibitory concentration (IC50) is a

standard measure of an inhibitor's potency.

**Table 1: Inhibitory Activity (IC50) against Eph Kinases**

| Kinase Target      | LDN-211904 IC50 (nM)                           | Dasatinib IC50 (nM) |
|--------------------|------------------------------------------------|---------------------|
| EphB3              | 79[7][9]                                       | -                   |
| EphA2              | Inhibits at 5 μM[9]                            | 17[6]               |
| EphB2              | Inhibits at 5 μM[9]                            | Similar to EphA2[6] |
| Other EphA Kinases | Inhibits EphA1, A3, A4, A5, A8<br>(at 5 μM)[9] | -                   |
| Other EphB Kinases | Inhibits EphB1, B4 (at 5 μM)[9]                | -                   |
| Non-inhibited Eph  | EphA6, EphA7[9]                                | -                   |

Note: A dash (-) indicates that specific IC50 data was not available in the cited sources.

**Table 2: Selectivity Profile Against Other Kinases**

| Inhibitor  | Primary Non-Eph Targets                            | Key Features                                                        |
|------------|----------------------------------------------------|---------------------------------------------------------------------|
| LDN-211904 | p38α, p38β, Qik[9]                                 | Highly selective for tyrosine kinases over non-RTK kinases. [9][10] |
| Dasatinib  | Bcr-Abl, Src family kinases, c-KIT, PDGFRβ[11][12] | Broad-spectrum, multi-targeted kinase inhibitor.[6][13]             |

## Mechanism of Action and Kinase Selectivity

**LDN-211904** is a potent, reversible, and ATP-competitive pyrazolo[1,5-a]pyridine derivative developed as a selective inhibitor of the EphB3 receptor tyrosine kinase.[5][9] While its primary reported IC50 is against EphB3, profiling against a large panel of 288 kinases revealed that it also inhibits most other Eph family members at higher concentrations (5 μM).[9][10] Notably, it shows high selectivity for tyrosine kinases, with minimal activity against most non-receptor tyrosine kinases, making it a valuable tool for specifically probing Eph kinase-dependent functions.[9][10]

Dasatinib, in contrast, is an oral dual Bcr/Abl and Src family kinase inhibitor approved for clinical use.<sup>[6][14]</sup> Subsequent studies revealed its potent, direct, and dose-dependent inhibition of EphA2.<sup>[8][13]</sup> It is considered a more general Eph receptor inhibitor, also targeting EphB2 at similar concentrations.<sup>[6]</sup> Its mechanism involves inhibiting ligand-induced receptor autophosphorylation, which subsequently blocks downstream signaling and receptor internalization and degradation.<sup>[6][13]</sup> As a multi-targeted inhibitor, its cellular effects can be attributed to the inhibition of several kinases simultaneously, including Src, which can also be involved in Eph receptor activation.<sup>[6]</sup>

## Visualizing Eph Kinase Signaling and Inhibition Eph Forward Signaling Pathway

The diagram below illustrates a simplified "forward" signaling cascade initiated upon ephrin-Eph receptor binding. Both **LDN-211904** and dasatinib act by inhibiting the kinase domain, thereby blocking the initial autophosphorylation event.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Eph/ephrin signaling: genetic, phosphoproteomic, and transcriptomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Ephrin–Eph receptor tyrosine kinases for potential therapeutics against hepatic pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eph receptors and ephrins in cancer: bidirectional signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDN-211904 - CAS 1198408-78-4 - Calbiochem | 428201 [merckmillipore.com]
- 10. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LDN-211904 versus dasatinib for Eph kinase inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026973#ldn-211904-versus-dasatinib-for-eph-kinase-inhibition>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)